![molecular formula C14H17FN2O2S2 B2408462 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 946304-01-4](/img/structure/B2408462.png)
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a dimethylamino group (-N(CH3)2), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring could impart stability to the molecule, while the polar sulfonamide and dimethylamino groups could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The sulfonamide group could potentially undergo hydrolysis, the thiophene ring could participate in electrophilic aromatic substitution reactions, and the dimethylamino group could be involved in various nucleophilic reactions .Aplicaciones Científicas De Investigación
Reaction-Based Fluorescent Probe Development
A study by Wang et al. (2012) developed a reaction-based fluorescent probe utilizing a structure similar to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide for the selective discrimination of thiophenols over aliphatic thiols. This probe exhibited high selectivity and sensitivity with potential applications in environmental and biological sciences for thiophenol detection in water samples, highlighting its utility in toxic substance monitoring and safety assessments (Wang et al., 2012).
Fluorescent Molecular Probes for Biological Studies
Another research avenue involves the synthesis of fluorescent solvatochromic dyes for studying biological events and processes. Diwu et al. (1997) synthesized compounds with a similar structural motif, demonstrating strong solvent-dependent fluorescence. These dyes, due to their high fluorescence quantum yields and large Stokes shifts, can be developed into ultrasensitive molecular probes, offering insights into various biological phenomena (Diwu et al., 1997).
Protein Binding Studies
Jun et al. (1971) used a fluorescent probe, structurally related to the sulfonamide , for indirect measurement of binding interactions between parabens and bovine serum albumin. This study underlines the potential of sulfonamide derivatives in understanding the pharmacokinetic properties of drugs, including their distribution and interaction with proteins in biological systems (Jun et al., 1971).
Enzyme Inhibition for Therapeutic Applications
Research on sulfonamide derivatives also extends to their use as enzyme inhibitors with therapeutic implications. For example, Mincione et al. (2005) explored thioureido-substituted sulfonamides showing potent inhibitory properties against carbonic anhydrase isozymes, which play critical roles in physiological processes. Some derivatives demonstrated efficacy in reducing elevated intraocular pressure in a rabbit model of glaucoma, suggesting potential therapeutic applications in ophthalmology (Mincione et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-7-8-20-10-11)9-16-21(18,19)13-5-3-12(15)4-6-13/h3-8,10,14,16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCYWULLIBSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)
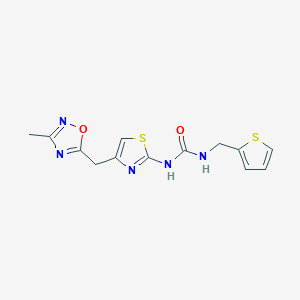
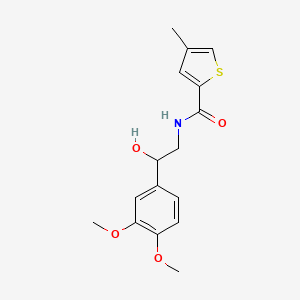
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)
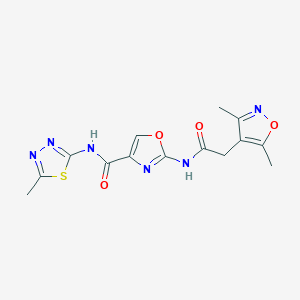
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)

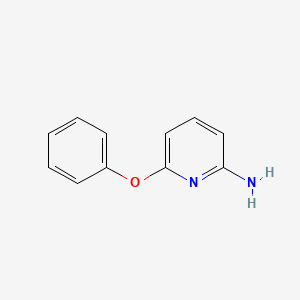
![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)
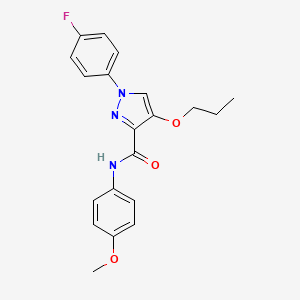
![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)
![N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2408402.png)